7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole - 2640978-32-9

7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Catalog Number: EVT-6608204
CAS Number: 2640978-32-9
Molecular Formula: C16H17ClN4S
Molecular Weight: 332.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide Analogues []

    Compound Description: This series of compounds represents various substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues synthesized and characterized in the study. The research focuses on developing an efficient approach to synthesize these analogues due to the significant medicinal potential of the BCFI (2-butyl-5-chloro-1H-imidazole-4-carbaldehyde) moiety present in these molecules. []

    Relevance: The core structure of these analogues shares the 2-butyl-5-chloro-1H-imidazole moiety with the target compound, 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole. The variations within this group of analogues primarily involve substitutions on the phenyl ring attached to the imidazole core. Studying these structural variations can provide insights into the structure-activity relationships of compounds containing this specific imidazole moiety, potentially informing the development of compounds like the target compound with enhanced biological activities. []

2. 4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one and N-Acyl Derivatives []

    Compound Description: This entry encompasses the cardiotonic agent 4-ethyl-1,3-dihydro-5-4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H- imidazol-2-one and a series of its N-acyl derivatives synthesized to enhance the parent compound's low oral bioavailability. The study aimed to identify derivatives that demonstrate improved pharmacokinetic properties while retaining the cardiotonic activity. []

    Relevance: The 2-methyl-1H-imidazol-1-yl substituent present in these compounds is structurally similar to the 2-methyl-1H-imidazol-1-ylmethyl group found in the target compound, 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole. Although the core structures differ, this shared substituent suggests a potential connection in their pharmacological profiles or target interactions. []

3. 7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088) []

    Compound Description: TASP0382088 is a potent and selective transforming growth factor-β (TGF-β) type I receptor inhibitor. This compound exhibited good enzyme inhibitory activity and inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level. The study highlights the impact of structural modifications, such as the introduction of a methoxy group and the disruption of planarity between specific rings, on solubility and inhibitory activity. []

    Relevance: While the core structure of TASP0382088 differs from 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole, both compounds share a common motif: a substituted 1H-imidazole ring linked to a benzothiazole system. This structural similarity suggests that both compounds might exhibit overlapping biological profiles or target similar pathways, despite their distinct core structures. []

4. 1-[3-methyl-2(3H)-benzazolon-5- or 6-yl]-4-{4-[cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyleneoxyphenyl}piperazines []

    Compound Description: These compounds, synthesized from various substituted benzoxazolone, benzothiazolone, and benzimidazolone derivatives, are structurally characterized by the presence of a piperazine ring connected to a complex system containing a 1H-imidazol-1-ylmethyl group. The specific substitutions on the benzazolone core define the variations within this series. []

    Relevance: The presence of the 1H-imidazol-1-ylmethyl group in these compounds directly relates them structurally to the target compound, 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole. This shared group suggests potential similarities in their binding affinities or interactions with biological targets. Further research on the biological activities of these compounds may provide insights into the structure-activity relationship of molecules containing this specific imidazole derivative, potentially guiding the development of novel compounds with improved therapeutic potential. []

5. 1H-1,2,3-Triazolyl-Based Oxiconazole Analogs []

    Compound Description: This group comprises a series of oxiconazole (=(1Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-dichlorophenyl)methyl]oxime) analogs featuring 1H-1,2,3-triazolyl residues. These analogs were synthesized using Huisgen cycloaddition and their structures confirmed by spectroscopic methods. []

    Relevance: Although structurally distinct from 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole, this group of oxiconazole analogs shares the 1H-imidazol-1-yl moiety, a key feature also present in the target compound. This shared moiety suggests a possible connection in their biological activities or interactions with specific targets. Understanding how these structural variations within the oxiconazole analogs impact their activity might provide insights into optimizing the target compound's design for improved pharmacological properties. []

6. 1-Substituted 6-Imidazolyl-7-nitro- and 7-Imidazolyl-6-nitroquinoxalinediones []

    Compound Description: This series consists of 1-substituted 6-imidazolyl-7-nitro- and 7-imidazolyl-6-nitroquinoxalinediones designed and synthesized as potential antagonists of the AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionate) subtype of excitatory amino acid receptors. The study explored their structure-activity relationships to define the pharmacophoric requirements for AMPA receptor binding. []

    Relevance: The compounds in this series and 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole share a crucial structural element: the presence of a substituted imidazole ring. This common feature implies potential similarities in their binding patterns or interactions with biological targets, specifically those recognizing the imidazole motif. []

7. Metabolites of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025) []

    Compound Description: This entry encompasses six metabolites (2-7) of KRP-197/ONO-8025, a drug used to treat urinary incontinence. The metabolites were synthesized to confirm their structures and understand the drug's metabolic fate in humans. []

    Relevance: KRP-197/ONO-8025 and its metabolites share the 2-methyl-1H-imidazol-1-yl substituent with the target compound, 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole. While the core structures are different, this shared substituent suggests a potential relationship in their pharmacological profiles or target specificity. []

8. 3-aryl-5-[(aryloxy)alkyl]-3-[(1H-imidazol-1-yl)-methyl]-2-methylisoxazolidines and Related Compounds []

    Compound Description: This series comprises 3-aryl-5-[(aryloxy)alkyl]-3-[(1H-imidazol-1-yl)-methyl]-2-methylisoxazolidines and related derivatives synthesized and evaluated for their antifungal activity. The research aimed to identify potent antifungal agents within this series, particularly against Trichophyton rubrum and Candida albicans. []

    Relevance: These compounds share the [(1H-imidazol-1-yl)-methyl] substituent with 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole. This structural similarity suggests that these compounds might exhibit overlapping biological profiles or engage with similar targets, despite the difference in their core structures. []

9. N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives []

    Compound Description: This group includes a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives synthesized and evaluated for their antibacterial activity. The study focused on modifying the amide moiety to explore the structure-activity relationship and identify potent antibacterial agents. []

    Relevance: While structurally distinct from 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole, these compounds share the presence of a substituted 1H-imidazole ring. This shared motif suggests that both compound sets might exhibit overlapping biological profiles or target similar pathways, despite their distinct core structures. []

10. 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids []

    Compound Description: These are newly synthesized quinoline–benzimidazole hybrids containing triazole-methyl-phenoxy linkers, some with bromine at the C-2 position of the phenoxy group. Tested for antiproliferative activity against various cell lines (MRC-5, Hut78, THP-1, HL-60, HeLa, CaCo-2), they showed varying effects depending on cell line and dose. Some, like compounds 9c, 10e, 14e, and 15e, arrested the lymphoma (HuT78) cell cycle. Despite violating Lipinski's rules, their calculated ADMET properties suggest potential as drug candidates, especially for parenteral use. Docking studies highlighted compound 14e as a potent lymphoma cell line growth inhibitor with high binding energy to the TAO2 kinase domain. []

    Relevance: These hybrids, while structurally different from 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole, showcase the use of triazole linkers in drug design. This approach could be explored for the target compound to potentially enhance its properties or target different pathways. []

11. Substituted 4-chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones []

    Compound Description: This series comprises compounds containing both substituted 4-chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones synthesized via microwave-assisted Vilsmeier reaction. The compounds were evaluated for their in vitro antibacterial and antifungal activities. []

    Relevance: Although structurally different from 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole, these compounds highlight the exploration of different heterocyclic systems for potential antimicrobial activity, which can be valuable for developing novel antimicrobials. []

12. 3-(2-(4Z)-4-Substituted Benzylidene-4,5-dihydro-5-oxo-2-phenylimidazol-1-yl)ethyl)-6,8-un/dibromo Substituted-2-substituted Quinazoline-(3H)-one []

    Compound Description: This series encompasses a range of imidazoloquinazoline-4-one derivatives synthesized from disubstituted anthranilic acid and benzoyl glycine. These compounds were designed to explore the impact of various substitutions on their antimicrobial activity. []

    Relevance: These compounds are structurally distinct from 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole, but they demonstrate the potential of incorporating imidazole and quinazoline moieties for antimicrobial activity. []

Properties

CAS Number

2640978-32-9

Product Name

7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

IUPAC Name

7-chloro-4-methyl-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole

Molecular Formula

C16H17ClN4S

Molecular Weight

332.9 g/mol

InChI

InChI=1S/C16H17ClN4S/c1-10-3-4-13(17)15-14(10)19-16(22-15)21-8-12(9-21)7-20-6-5-18-11(20)2/h3-6,12H,7-9H2,1-2H3

InChI Key

HKDBYNKCGPYLAN-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CC(C3)CN4C=CN=C4C

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CC(C3)CN4C=CN=C4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.